4-Amino-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide dihydrochloride
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Overview
Description
4-Amino-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide dihydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique structure, which includes an amino group, a bromo substituent, and a methoxybenzamide moiety. This compound is often used in various fields such as chemistry, biology, and medicine due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide dihydrochloride typically involves multiple steps. One common method includes the bromination of 2-methoxybenzamide followed by the introduction of the diethylaminoethyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzamide ring.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of the bromo substituent with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
4-Amino-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide dihydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-bromo-N-(2-(diethylamino)ethyl)-2-hydroxybenzamide
- 4-Amino-5-bromo-N-(2-(diethylamino)ethyl)-o-anisamide
Uniqueness
Compared to similar compounds, 4-Amino-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide dihydrochloride stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. This makes it particularly valuable for certain research applications where these properties are essential.
Properties
CAS No. |
4093-36-1 |
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Molecular Formula |
C14H24BrCl2N3O2 |
Molecular Weight |
417.2 g/mol |
IUPAC Name |
4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;dihydrochloride |
InChI |
InChI=1S/C14H22BrN3O2.2ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;;/h8-9H,4-7,16H2,1-3H3,(H,17,19);2*1H |
InChI Key |
SKHOWCACHDSDPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Br.Cl.Cl |
Related CAS |
4093-35-0 (Parent) |
Origin of Product |
United States |
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